molecular formula C11H9N3O5 B263444 N-(furan-2-ylmethyl)-2,4-dinitroaniline

N-(furan-2-ylmethyl)-2,4-dinitroaniline

Cat. No.: B263444
M. Wt: 263.21 g/mol
InChI Key: NKLASLDFYQQMKJ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2,4-dinitroaniline is a nitroaromatic compound featuring a 2,4-dinitroaniline core substituted with a furan-2-ylmethyl group at the amine position. The 2,4-dinitroaniline moiety is characterized by strong electron-withdrawing nitro groups at the 2- and 4-positions of the benzene ring, which significantly influence its electronic properties and reactivity. The furan-2-ylmethyl substituent introduces a heterocyclic aromatic system (furan), which may enhance solubility in organic solvents and modulate biological activity through π-π interactions or hydrogen bonding .

Properties

Molecular Formula

C11H9N3O5

Molecular Weight

263.21 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2,4-dinitroaniline

InChI

InChI=1S/C11H9N3O5/c15-13(16)8-3-4-10(11(6-8)14(17)18)12-7-9-2-1-5-19-9/h1-6,12H,7H2

InChI Key

NKLASLDFYQQMKJ-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=COC(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in 2,4-Dinitroaniline Derivatives

Alkyl/Aryl-Substituted Derivatives
  • N,N-Dimethyl-2,4-dinitroaniline: This derivative replaces the furan-2-ylmethyl group with dimethylamine. Applications include corrosion inhibition in acidic media due to its ability to adsorb onto metal surfaces .
  • N-(4-Methoxyphenyl)-2,4-dinitroaniline: The methoxy group at the para position of the aryl substituent introduces electron-donating effects, which may stabilize charge-transfer complexes.
  • It is used as an intermediate in the synthesis of high-energy materials .
Heterocyclic-Substituted Derivatives
  • N-(furan-2-ylmethyl)-2,4-dinitroaniline: The furan ring introduces a planar, oxygen-containing heterocycle, which may improve solubility in polar aprotic solvents compared to purely alkyl/aryl derivatives.
  • N-(5-morpholino-2,4-dinitrophenyl)alkanamides: These derivatives incorporate morpholine and alkanamide groups, enhancing water solubility and enabling applications in cancer therapy as nitroreductase-activated prodrugs. Their reduction potentials (E1/2 ~ -450 mV) make them hypoxia-selective cytotoxic agents .
Complex Derivatives
  • BHBANA (N-[(E)-4-bromo-2,5-diheptyloxybenzylideneamino]-2,4-dinitroaniline): A diarylhydrazone derivative with bulky heptyloxy chains, BHBANA exhibits antimicrobial activity (MIC: 0.625–2.5 mg/mL) by inhibiting quorum sensing and biofilm formation. Its large substituents likely hinder diffusion through bacterial cell walls, necessitating higher concentrations for efficacy .
  • Nitroaniline Mustards (e.g., SN 23862): These compounds, such as 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, combine the 2,4-dinitroaniline core with a nitrogen mustard group. They demonstrate hypoxia-selective cytotoxicity (60–70× selectivity for hypoxic cells) due to nitro group reduction under low-oxygen conditions, activating the mustard moiety .
Key Observations :
  • Electronic Effects : Electron-withdrawing nitro groups dominate the reactivity of 2,4-dinitroaniline derivatives, but substituents like methoxy or furan modulate solubility and interaction with biological targets.
  • Biological Activity : Bulky substituents (e.g., BHBANA) reduce bioavailability but enhance target specificity. Hypoxia-selective agents (e.g., SN 23862) leverage nitro group reduction for activation .
  • Material Science Applications : Derivatives with aryl substituents (e.g., N-(4-methoxyphenyl)-2,4-dinitroaniline) are explored for optoelectronics due to charge-transfer capabilities .

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